molecular formula C16H14O3 B1323977 2-Acetoxy-4'-methylbenzophenone CAS No. 890098-91-6

2-Acetoxy-4'-methylbenzophenone

Cat. No.: B1323977
CAS No.: 890098-91-6
M. Wt: 254.28 g/mol
InChI Key: QZPNCKDYVPFCRY-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-methylbenzophenone: is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol It is a derivative of benzophenone, where the acetoxy group is attached to the second position of the benzene ring, and a methyl group is attached to the fourth position of the phenyl ring

Scientific Research Applications

2-Acetoxy-4’-methylbenzophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for a similar compound, Benzophenone, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various antibiotics , suggesting that it may interact with bacterial proteins or enzymes.

Biochemical Pathways

Given its potential role in antibiotic synthesis , it may influence pathways related to bacterial cell wall synthesis or protein production.

Result of Action

As a potential precursor in antibiotic synthesis , it may contribute to the inhibition of bacterial growth or proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-methylbenzophenone can be achieved through several methods. One common approach involves the acetylation of 4’-methylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-4’-methylbenzophenone may involve large-scale acetylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Comparison with Similar Compounds

    4-Acetoxybenzophenone: Similar structure but lacks the methyl group at the fourth position.

    2-Hydroxy-4’-methylbenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.

    4-Methylbenzophenone: Lacks the acetoxy group.

Uniqueness: 2-Acetoxy-4’-methylbenzophenone is unique due to the presence of both the acetoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

[2-(4-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPNCKDYVPFCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641555
Record name 2-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-91-6
Record name 2-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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